![molecular formula C6H5ClN2O B2930026 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1233932-44-9](/img/structure/B2930026.png)
2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, pyrimidines in general are known to participate in a variety of chemical reactions. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine derivatives have shown potential in antitumor activity. For instance, a study described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness against certain carcinomas (Grivsky et al., 1980).
Molecular Recognition in Pharmaceutical Applications
The structural properties of pyrimidines, including those similar to this compound, play a crucial role in molecular recognition processes critical for targeted drug action. This is evident in studies on crystallization and hydrogen bonding in pyrimidine derivatives (Rajam et al., 2017).
Nonlinear Optical Exploration
Pyrimidine derivatives, akin to this compound, have been researched for their applications in nonlinear optics (NLO). Studies have focused on the structural parameters and electronic properties, highlighting their potential in the NLO field (Hussain et al., 2020).
Azide/Tetrazole Equilibrium Study
Research on the azide/tetrazole equilibrium in furo[3,4-d]pyrimidine derivatives, similar to this compound, has provided insights into the thermodynamics and solvent effects on these compounds. This research has implications in the field of organic chemistry and pharmaceuticals (Sirakanyan et al., 2016).
Antimicrobial and Antitumor Properties
Some this compound derivatives have shown promising antimicrobial and antitumor activities. The synthesis of novel compounds with these properties has been a focus of pharmaceutical research, offering potential in the development of new drugs (Alqasoumi et al., 2009).
DNA Interaction Studies
Studies have also focused on how derivatives of this compound interact with DNA, an area significant for understanding the mechanism of action of potential pharmaceuticals. The interaction of these compounds with calf thymus DNA (ctDNA) has been monitored, suggesting a possible groove mode of binding (Zhang et al., 2013).
Propriétés
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRGRYXPYEGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233932-44-9 |
Source


|
| Record name | 2-chloro-5H,7H-furo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
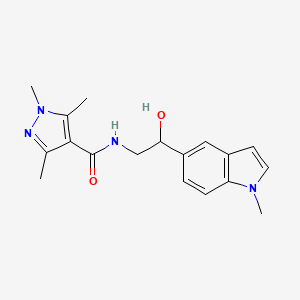
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
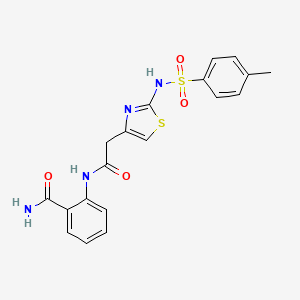

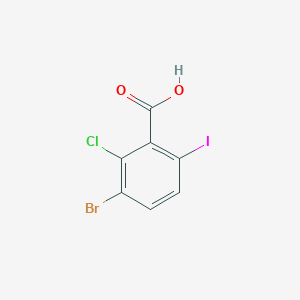

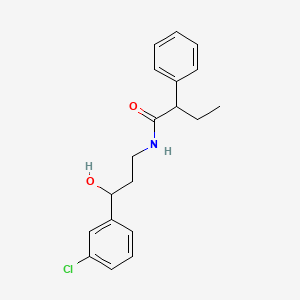
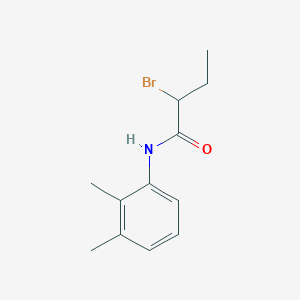

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)
![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
